molecular formula C22H15BrO6S B12219560 (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B12219560
M. Wt: 487.3 g/mol
InChI Key: KMLKUVHNQALGCN-MTJSOVHGSA-N
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Description

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic compound that features a benzofuran core with various substituents, including a bromobenzylidene group and a methoxybenzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-bromobenzaldehyde with a benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or functional group in place of the bromine atom .

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The bromobenzylidene group can engage in π-π interactions with aromatic residues in proteins, while the methoxybenzenesulfonate ester can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule with potential biological activities. Its unique structure, which includes a benzofuran moiety and various substituents, suggests diverse applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H19BrO5S
  • Molecular Weight : 471.3 g/mol
  • CAS Number : 929472-36-6

The compound features a bromobenzylidene group that may enhance its reactivity and biological efficacy. Its structure allows for multiple interactions with biological targets, potentially influencing various physiological pathways.

Antinociceptive Effects

Research indicates that compounds related to benzofuran derivatives exhibit significant antinociceptive (pain-relieving) properties. For instance, studies on similar compounds have shown that they can provide dose-dependent analgesia in various models of nociception in mice. In particular, one study reported that a closely related compound demonstrated antinociceptive effects comparable to or exceeding those of traditional analgesics like aspirin and acetaminophen, although less potent than morphine .

The proposed mechanisms through which this compound exerts its effects include:

  • Serotonergic Pathway Activation : The analgesic action appears to involve serotonin pathways rather than opioid receptors, as indicated by insensitivity to naloxone.
  • Spinal and Supraspinal Modulation : The compound may act at both spinal and supraspinal levels to inhibit pain transmission .

Study 1: Antinociceptive Activity

A study investigating the antinociceptive effects of similar benzofuran derivatives demonstrated that these compounds could significantly reduce pain responses in animal models. The results suggested that the compounds acted through non-opioid mechanisms, providing a basis for further exploration into their therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

Computational studies have been employed to predict the biological activity of this compound based on its structural features. These studies indicate that modifications in the substituents can lead to significant changes in biological activity, emphasizing the importance of SAR in drug design.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
4-BromobenzaldehydeBromine-substituted benzaldehydeUsed in organic synthesis
BenzofuranCore structure similar to benzofuran derivativesExhibits antimicrobial properties
Cyclohexanecarboxylic AcidContains a cyclohexane carboxylic acid moietyUsed in pharmaceutical applications

This table highlights the diversity within the chemical class while underscoring the unique features of this compound that may enhance its reactivity and biological potential.

Properties

Molecular Formula

C22H15BrO6S

Molecular Weight

487.3 g/mol

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C22H15BrO6S/c1-27-16-6-9-18(10-7-16)30(25,26)29-17-8-11-19-20(13-17)28-21(22(19)24)12-14-2-4-15(23)5-3-14/h2-13H,1H3/b21-12-

InChI Key

KMLKUVHNQALGCN-MTJSOVHGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3

Origin of Product

United States

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